GSK1292263

Cryo-EM Binding Stability Halogen-π Interactions

GSK1292263 (also known as GSK263 or GSK-1292263A) is a small-molecule agonist of G protein-coupled receptor 119 (GPR119), a target implicated in the regulation of insulin secretion and glucose homeostasis. The compound was developed by GlaxoSmithKline and has advanced to Phase II clinical trials for type 2 diabetes mellitus (T2DM).

Molecular Formula C23H28N4O4S
Molecular Weight 456.6 g/mol
CAS No. 1032823-75-8
Cat. No. B1663553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1292263
CAS1032823-75-8
Synonyms5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Molecular FormulaC23H28N4O4S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3
InChIKeyAYJRTVVIBJSSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GSK1292263 (CAS 1032823-75-8): A Phase II-Advanced GPR119 Agonist with Cryo-EM Validated Binding Mode


GSK1292263 (also known as GSK263 or GSK-1292263A) is a small-molecule agonist of G protein-coupled receptor 119 (GPR119), a target implicated in the regulation of insulin secretion and glucose homeostasis [1]. The compound was developed by GlaxoSmithKline and has advanced to Phase II clinical trials for type 2 diabetes mellitus (T2DM) [1]. Its molecular structure and binding mode have been resolved at 3.02 Å resolution via cryo-electron microscopy (cryo-EM), confirming extensive aromatic and hydrophobic interactions within the orthosteric binding pocket of GPR119 [2]. This structural characterization provides a rigorous foundation for understanding its pharmacological profile relative to other GPR119 agonists.

Why GPR119 Agonist Selection Demands Quantitative Differentiation: The Case of GSK1292263


GPR119 agonists constitute a structurally diverse class, with marked variations in binding stability, species-specific potency, and downstream physiological effects. Simple potency metrics (e.g., EC50) alone are insufficient to guide procurement, as demonstrated by GSK1292263's unique profile: it exhibits a specific deficiency in halogen-π interactions compared to AR231453 that directly impacts binding stability [1], and unlike many in-class compounds, it produces a profound (5-fold) elevation of peptide YY (PYY) without affecting GLP-1 or glucose control in type 2 diabetic patients [2]. These divergent properties underscore that substituting one GPR119 agonist for another without considering quantitative binding kinetics, species-specific activity, and validated in vivo endpoints risks experimental irreproducibility and misaligned research outcomes. The evidence below delineates the exact dimensions where GSK1292263 demonstrates verifiable differentiation from its closest analogs.

Quantitative Differentiation of GSK1292263: A Head-to-Head Evidence Guide


Structural Basis for Reduced Binding Stability vs. AR231453

GSK1292263 exhibits reduced binding stability compared to the prototypical GPR119 agonist AR231453 due to a specific deficiency in halogen-π and other stabilizing interactions within the ligand-binding pocket [1]. This structural difference, revealed by cryo-EM analysis, directly explains the lower potency of GSK1292263 in cAMP accumulation assays [1].

Cryo-EM Binding Stability Halogen-π Interactions GPR119

Comparative Potency in cAMP Assays: GSK1292263 vs. MKP10241

GSK1292263 is significantly less potent than the newer GPR119 agonist MKP10241 in stimulating cAMP accumulation. In a direct comparison, MKP10241 demonstrated a 3.5-fold enhancement in cAMP assay activity relative to GSK1292263 .

cAMP Assay Potency EC50 GPR119

In Vivo Insulinotropic Effect: Quantified Increase in Insulin AUC in Rats

GSK1292263 elicits a statistically significant increase in insulin secretion in vivo. In an intravenous glucose tolerance test in male Sprague-Dawley rats, GSK1292263 (3-30 mg/kg) increased the peak insulin response and insulin AUC(0-15 min) by 30-60% compared to vehicle control .

In Vivo Insulin Secretion AUC Rat Model

Unique Gut Hormone Profile: Profound Elevation of PYY with No Effect on GLP-1 or Glucose

In a Phase II clinical study, GSK1292263 (300 mg BID) produced a unique gut hormone signature. After 13 days of dosing, it significantly increased plasma total PYY levels by approximately 5-fold (to ~50 pM) compared to placebo, yet had no significant effect on active or total GLP-1, GIP, or plasma glucose in type 2 diabetic patients [1].

Clinical Trial PYY GLP-1 Type 2 Diabetes

Species-Specific Potency: Comparable Activity Across Human, Rat, and Mouse GPR119

GSK1292263 demonstrates consistent potency across human, rat, and mouse GPR119 receptors, with pEC50 values of 6.8 in an in vitro reporter assay [1]. This contrasts with many GPR119 agonists that exhibit significant species-dependent variation in activity.

Species Cross-Reactivity Potency pEC50 GPR119

Defined Solubility Profile for In Vitro and In Vivo Formulation

GSK1292263 exhibits a well-defined solubility profile: in DMSO, solubility is 34 mg/mL (74.46 mM) at 25°C, while it is insoluble in water and ethanol . For in vivo studies, a validated formulation using 30% propylene glycol, 5% Tween 80, and 65% D5W achieves a concentration of 30 mg/mL (65.71 mM) .

Solubility Formulation DMSO In Vivo

Optimal Use Cases for GSK1292263 Based on Quantitative Differentiation


In Vivo Rodent Studies of Insulin Secretion and Glucose Homeostasis

GSK1292263 is ideally suited for in vivo studies in rats and mice where a well-characterized, orally available GPR119 agonist is required to stimulate insulin secretion. The compound's consistent cross-species potency (pEC50 = 6.8 for human, rat, and mouse GPR119 [1]) and validated in vivo insulinotropic effect (30-60% increase in insulin AUC in rats ) provide a robust experimental framework. Researchers can confidently use GSK1292263 to investigate GPR119-mediated pathways in metabolic disease models, with the added benefit of a defined in vivo formulation (30 mg/mL in 30% propylene glycol, 5% Tween 80, 65% D5W ) that ensures reliable dosing.

Clinical and Translational Research Focused on Gut Hormone PYY Signaling

For investigators examining the specific role of peptide YY (PYY) in appetite regulation, energy homeostasis, or gastrointestinal function, GSK1292263 offers a unique pharmacologic tool. Human clinical data demonstrate that GSK1292263 selectively elevates plasma total PYY by approximately 5-fold (to ~50 pM) without significantly altering GLP-1, GIP, or glucose levels in type 2 diabetic subjects [2]. This profile allows researchers to dissect PYY-mediated effects independently of incretin pathways or glycemic changes, an approach not feasible with other GPR119 agonists that typically elevate both GLP-1 and PYY.

Structural Biology and Molecular Pharmacology Studies of GPR119

The high-resolution cryo-EM structure of the human GPR119-GSK1292263-Gs complex (3.02 Å) provides an atomic-level understanding of ligand binding [3]. This makes GSK1292263 an invaluable reference compound for structure-activity relationship (SAR) studies, molecular dynamics simulations, and the rational design of novel GPR119 ligands. The detailed binding mode, including the specific absence of halogen-π interactions compared to AR231453 [3], offers a structural benchmark for evaluating new chemical entities and understanding the molecular determinants of GPR119 activation.

Comparative Pharmacology Studies Requiring a Moderately Potent GPR119 Agonist Reference

In experiments designed to compare the efficacy or mechanism of action of novel GPR119 agonists, GSK1292263 serves as a well-documented reference compound with moderate potency (EC50 = 6.6 nM in cAMP assays [4]). Its lower potency relative to high-affinity agonists like MKP10241 (EC50 = 3.7 nM, 3.5-fold more active ) provides a clear benchmark for assessing improvements in potency or efficacy. Furthermore, its extensive preclinical and clinical validation ensures that observed differences are attributable to the test compound rather than to variability in the reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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